3-(3-ethylpent-1-yn-3-ylamino)thiophene-2-carboxylic Acid
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Overview
Description
3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid is a thiophene derivative with a unique structure that includes a thiophene ring substituted with a carboxylic acid group and an amino group attached to a diethylprop-2-ynyl chain. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of thiophene derivatives include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid include other thiophene derivatives such as:
- 2-aminothiophene-3-carboxylic acid
- 3-aminothiophene-2-carboxamide
- 2-amino-thiophene-3-carboxylic acid amide
Uniqueness
The uniqueness of 3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in other thiophene derivatives .
Properties
CAS No. |
256348-31-9 |
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Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
3-(3-ethylpent-1-yn-3-ylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c1-4-12(5-2,6-3)13-9-7-8-16-10(9)11(14)15/h1,7-8,13H,5-6H2,2-3H3,(H,14,15) |
InChI Key |
IJNZNXQLANOYJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)NC1=C(SC=C1)C(=O)O |
Origin of Product |
United States |
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